Licochalcone a

Vue d'ensemble

Description

La licochalcone A est un chalconoide, un type de phénol naturel, dérivé de la racine de Glycyrrhiza glabra (réglisse) ou de Glycyrrhiza inflata. Il présente une variété de propriétés pharmacologiques, notamment des activités antipaludiques, anticancéreuses, antibactériennes et antivirales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La licochalcone A peut être synthétisée par plusieurs méthodes, notamment la chromatographie sur colonne, la chromatographie préparative et la chromatographie en contre-courant à grande vitesse. Une méthode courante implique l'utilisation de résine à gros pores, de chromatographie sur colonne de polyamide et de chromatographie sur colonne de gel de silice. Cette méthode est simple, économique et facile à purifier .

-

Chromatographie sur colonne

-

Chromatographie préparative

Matériels : Nanosphères de silice, coque en or, solution de HF.

-

Chromatographie en contre-courant à grande vitesse

Analyse Des Réactions Chimiques

La licochalcone A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

-

Oxydation

Réactifs : Peroxyde d'hydrogène, permanganate de potassium.

Conditions : Températures douces à modérées.

Produits : Dérivés oxydés présentant des activités biologiques améliorées.

-

Réduction

Réactifs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Conditions : Basses températures.

Produits : Dérivés réduits présentant des propriétés pharmacologiques modifiées.

-

Substitution

Réactifs : Halogènes, agents alkylants.

Conditions : Températures et solvants variables.

Produits : Dérivés substitués présentant des activités biologiques diverses.

Applications De Recherche Scientifique

Neuroprotective Effects

Licochalcone A has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Preclinical studies indicate that it can reduce amyloid plaques and tau phosphorylation, which are critical factors in Alzheimer's pathology. The compound acts as a multitarget drug, exhibiting neuroprotective effects through several mechanisms:

- Inhibition of Microglial Activation : this compound reduces neuroinflammation by inhibiting microglial activation and modulating inflammatory pathways such as ERK1/2 and NF-κB p65 .

- Oxidative Stress Reduction : It protects neuronal cells from oxidative stress induced by amyloid-beta peptides, activating the PI3K/Akt/mTOR signaling pathway .

- Cognitive Enhancement : By acting on the BDNF-TrkB pathway, this compound enhances cognitive function and may improve memory deficits associated with neurodegeneration .

Table 1: Neuroprotective Mechanisms of this compound

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects across various models. Research indicates its ability to modulate inflammatory responses through several pathways:

- Regulation of TLR4/MyD88/NF-κB Pathway : In dairy cow claw dermal cells, this compound mitigated inflammation by downregulating TLR4 and MyD88 expressions, leading to reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) .

- Ion Channel Inhibition : The compound inhibits ion channels involved in lymphocyte activation (ORAI1, Kv1.3), demonstrating potential for treating immune-related diseases .

Table 2: Anti-Inflammatory Mechanisms of this compound

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens:

- Antibacterial Effects : Studies have shown that this compound exhibits significant antibacterial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell membranes and inhibits biofilm formation .

- Antifungal Properties : The compound also shows antifungal activity, making it a candidate for treating fungal infections.

Table 3: Antimicrobial Activity of this compound

Anticancer Potential

The anticancer properties of this compound are notable, with research indicating its ability to inhibit tumor growth through various mechanisms:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation .

Table 4: Anticancer Mechanisms of this compound

Mécanisme D'action

Licochalcone A exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: Inhibits the expression of protein arginine methyltransferase 6, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity: Suppresses the expression of cyclooxygenase-2 and nitric oxide synthase, reducing inflammation.

Neuroprotective Activity: Acts as a PTP1B inhibitor, enhancing cognitive activity and mitigating neuroinflammation.

Comparaison Avec Des Composés Similaires

La licochalcone A est unique parmi les composés similaires en raison de ses diverses activités pharmacologiques et de ses cibles moléculaires. Les composés similaires comprennent :

Licochalcone B : Présente des activités anticancéreuses et anti-inflammatoires similaires, mais avec des cibles moléculaires différentes.

Licochalcone C : Présente de puissantes propriétés antioxydantes, mais des effets anticancéreux moins prononcés.

Licochalcone D : Principalement connu pour ses activités antimicrobiennes.

Activité Biologique

Licochalcone A (Lico-A), a flavonoid derived from the root of the Glycyrrhiza species, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily extracted from licorice root (Glycyrrhiza glabra and Glycyrrhiza uralensis) and is known for its anti-inflammatory , antioxidative , antitumor , and antimicrobial properties. These attributes make it a candidate for various therapeutic applications, including neurodegenerative diseases, cancer treatment, and metabolic disorders.

1. Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in several studies. For instance, it significantly inhibited the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages, showcasing its potential as an anti-inflammatory agent. In a study involving carrageenan-induced paw edema in mice, Lico-A reduced inflammation at doses of 2.5 to 10 mg/kg, indicating its efficacy in acute inflammatory conditions .

Table 1: Inhibition of COX-2 Activity by this compound

| Concentration (μg/mL) | PGE2 Production (%) | Inhibition (%) |

|---|---|---|

| Blank | 4.8 ± 0.8 | - |

| Control | 28.7 ± 2.7 | - |

| This compound | ||

| 0.1 | 21.3 ± 1.9* | 31.0 |

| 0.5 | 18.1 ± 3.1* | 44.8 |

| 1 | 14.5 ± 1.2* | 59.4 |

| Indomethacin | 25.6 ± 0.6 | 13.0 |

(*p < 0.01 compared to control) .

2. Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It has been shown to reduce amyloid plaques and tau phosphorylation in preclinical models, suggesting its potential as a multitarget drug for AD treatment . The compound acts by inhibiting specific pathways involved in neuroinflammation and oxidative stress.

Table 2: Mechanisms of Neuroprotection by this compound

3. Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines, including breast cancer and colon carcinoma cells. It operates through multiple signaling pathways such as NF-κB and PI3K/Akt/mTOR, leading to apoptosis in cancer cells while sparing normal cells .

Case Study: Neuroprotective Effects in Alzheimer’s Disease

A study conducted on transgenic mice models of AD demonstrated that this compound significantly reduced cognitive decline associated with amyloid plaque accumulation and tau hyperphosphorylation . The compound was administered at varying doses over a period of six weeks, with results indicating improved memory performance and reduced neuroinflammation.

Case Study: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the downregulation of aromatase activity, which is crucial for estrogen biosynthesis . This suggests its potential role as a non-endocrine risk-reducing agent for breast cancer prevention.

Propriétés

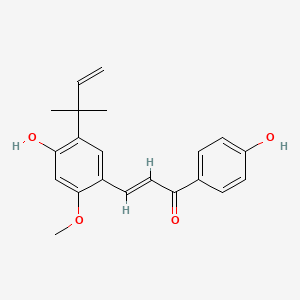

IUPAC Name |

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZSKMJFUPEHHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904181 | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-22-7 | |

| Record name | Licochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Licochalcone A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LICOCHALCONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Licochalcone A?

A1: this compound exhibits its effects by interacting with various molecular targets. It has been shown to inhibit c-Jun N-terminal kinase 1 (JNK1) [], IκB kinase complex (IKK) [], cyclooxygenase-1 (COX-1) [], protein arginine methyltransferase 6 (PRMT6) [], and fumarate reductase []. Additionally, it interacts with the epidermal growth factor receptor (EGFR) [].

Q2: How does this compound affect the EGFR signaling pathway?

A2: this compound binds to both wild-type and mutant EGFR, impairing its kinase activity. [] This leads to the inhibition of downstream kinases ERK1/2 and Akt, ultimately affecting cell proliferation and survival. []

Q3: What is the role of this compound in modulating the inflammatory response?

A3: this compound exerts anti-inflammatory effects through multiple mechanisms. It inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β. [] Additionally, it suppresses TNF-α-induced NF-κB activation by directly inhibiting the IKK complex. [] this compound also inhibits COX-1 activity, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation. []

Q4: How does this compound influence autophagy?

A4: this compound promotes autophagy in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway and activating the LC3-II pathway. [] Furthermore, it enhances geldanamycin-induced apoptosis through reactive oxygen species-mediated caspase activation, a process linked to autophagy. []

Q5: What is the impact of this compound on mitochondrial function?

A5: this compound can disrupt mitochondrial function. In glioma stem cells, it causes mitochondrial fragmentation, reduces membrane potential, decreases ATP production, and ultimately leads to cell death. [] In Leishmania parasites, it alters mitochondrial ultrastructure and inhibits respiration by targeting fumarate reductase. [, ]

Q6: How does this compound exert its anti-parasitic effects?

A6: this compound demonstrates potent activity against various parasites. In Leishmania species, it inhibits growth and induces ultrastructural changes in mitochondria, particularly targeting fumarate reductase. [, ] This disruption of mitochondrial function contributes to its anti-parasitic effects.

Q7: Can this compound influence T cell function?

A7: Yes, this compound inhibits ORAI1 and potassium channels (Kv1.3 and KCa3.1) in T lymphocytes. [] This inhibition suppresses IL-2 secretion and proliferation in activated T cells, highlighting its potential to modulate immune responses.

Q8: What is the molecular formula and weight of this compound?

A8: this compound has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol.

Q9: Are there any studies on the stability of this compound?

A9: Yes, this compound has shown resistance to heat degradation, maintaining its antibacterial activity even after heating at temperatures up to 121°C for 15 minutes. []

Q10: How can the solubility and bioavailability of this compound be improved?

A10: A study demonstrated that loading this compound onto hollow gold nanoparticles significantly enhanced its solubility and dissolution rate in aqueous solutions. [] This approach holds promise for improving the bioavailability of this poorly water-soluble compound.

Q11: What types of cancer cells have shown sensitivity to this compound in vitro?

A11: this compound has demonstrated in vitro anti-cancer activity against various cancer cell lines, including osteosarcoma, nasopharyngeal carcinoma, breast cancer, bladder cancer, and hepatocellular carcinoma. [, , , , ]

Q12: Has the efficacy of this compound been investigated in animal models of disease?

A12: Yes, this compound has been studied in various animal models. It protected mice from lethal Plasmodium yoelii infection, highlighting its antimalarial potential. [] In mice with lipopolysaccharide-induced mastitis, it reduced inflammation and improved blood-milk barrier integrity. [] Additionally, it suppressed tumor growth in a mouse xenograft model of colon cancer. []

Q13: Are there any clinical trials investigating the therapeutic potential of this compound?

A13: While preclinical studies have shown promising results, there is limited information available regarding clinical trials evaluating this compound. Further research is necessary to translate its preclinical findings into clinical applications.

Q14: What is the safety profile of this compound?

A14: While this compound generally exhibits low toxicity, high concentrations have been shown to be toxic to oral epithelial cells. [] Further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use and potential adverse effects.

Q15: Are there any known drug interactions with this compound?

A15: this compound can inhibit intestinal CYP3A4 and P-glycoprotein, potentially affecting the pharmacokinetics of co-administered drugs that are substrates of these proteins. [] This highlights the importance of considering potential drug interactions when using this compound.

Q16: What are the implications of this compound for drug delivery and targeting?

A16: The poor water solubility of this compound poses a challenge for its delivery and bioavailability. Strategies such as nanoparticle encapsulation, as demonstrated with hollow gold nanoparticles, are crucial for improving its solubility, dissolution, and potentially enhancing targeted delivery to specific tissues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.